5-Morpholin-4-yl-thiazol-2-ylamine
Description
5-Morpholin-4-yl-thiazol-2-ylamine (C₇H₁₁N₃OS) is a thiazole derivative featuring a morpholine substituent at position 5 and an amine group at position 2. The morpholine group enhances solubility and influences electronic properties, making this compound a valuable intermediate in medicinal chemistry. It has been synthesized via acylation of 5-(4-R-benzyl)thiazol-2-ylamines with chloroacetyl chloride, followed by reaction with sulfur and morpholine to yield functionalized acetamides .
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-morpholin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N3OS/c8-7-9-5-6(12-7)10-1-3-11-4-2-10/h5H,1-4H2,(H2,8,9) |
InChI Key |
LXGWQRZTMXETBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(S2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- 5-Morpholin-4-yl-thiazol-2-ylamine (Thiazole) : The thiazole core (C₃H₃NS) provides moderate electron-withdrawing effects. The morpholine substituent at C5 contributes to polarity and hydrogen-bonding capacity.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Thiadiazole) : The thiadiazole core (C₂H₂N₂S) introduces an additional nitrogen, increasing electron deficiency and rigidity. This compound exhibits fungicidal and insecticidal activities due to its planar structure and aromatic substituents .
Key Difference : Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to thiazoles.
Substituent Position and Functional Group Impact
Structural Insights :
- Morpholine Position : In this compound, the morpholine at C5 creates a steric bulk that may hinder planar stacking interactions, whereas its placement at C2 (as in [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine) alters electronic distribution and hydrogen-bonding sites .
- Alkyl vs. Aryl Substituents : Compounds like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S) prioritize aromatic interactions for biological activity, while morpholine-containing analogs emphasize solubility and metabolic stability .
Physicochemical and Pharmacological Properties
- Solubility : Morpholine substituents improve aqueous solubility (e.g., [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride) compared to aryl-substituted analogs .
- Bioactivity : Thiadiazoles like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine show fungicidal activity, while morpholine-thiazole hybrids are often intermediates for kinase inhibitors or antimicrobial agents .
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